(2,3,4-Trihydroxyphenyl)acetic acid

Description

Contextualization within the Phenolic Acid Class

Phenolic acids are a significant class of plant secondary metabolites, characterized by a phenolic ring and a carboxylic acid function. This broad category is further divided into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. (2,3,4-Trihydroxyphenyl)acetic acid, with its phenyl and acetic acid moieties, falls under the umbrella of hydroxyphenylacetic acids, a subgroup of phenolic acids.

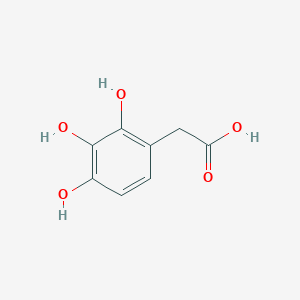

The defining feature of this compound is the presence of three hydroxyl (-OH) groups positioned at the 2, 3, and 4 carbons of the phenyl ring. This specific substitution pattern distinguishes it from its isomers, such as the more commonly studied (3,4,5-Trihydroxyphenyl)acetic acid (a derivative of gallic acid). The arrangement of these hydroxyl groups is critical to the molecule's chemical properties and, by extension, its potential biological activities.

Significance in Natural Product Chemistry and Biochemistry

While the natural occurrence of many phenolic acids is well-documented, specific evidence for the presence of this compound in natural sources remains limited in currently available scientific literature. Its isomer, (3,4,5-trihydroxyphenyl)acetic acid, has been reported in plants like Liatris elegans. This suggests that trihydroxyphenylacetic acids are part of the chemical diversity found in the plant kingdom, although the specific distribution of the 2,3,4-isomer is yet to be widely established.

A significant finding in the biochemical context is the identification of this compound as a human metabolite. Research has shown that this compound is a substrate for the enzyme Sulfotransferase 1A3 (SULT1A3). hmdb.ca This enzyme catalyzes the transfer of a sulfonate group to the compound, resulting in the formation of 2-[2,4-dihydroxy-3-(sulfooxy)phenyl]acetic acid. hmdb.ca This metabolic transformation indicates that this compound can be processed within the human body, highlighting its relevance in studies of human metabolism and the biotransformation of phenolic compounds.

Current Research Landscape and Emerging Themes for this compound

The current body of research directly focused on this compound is nascent. However, studies on structurally related compounds provide a basis for inferring potential areas of interest. For instance, research on other trihydroxy-substituted phenolic compounds, such as 2,3,4-trihydroxybenzoic acid, has explored their potential as anticancer agents. sdstate.edu

Furthermore, investigations into various dihydroxyphenylacetic acids have revealed a range of biological activities, including antioxidant and neuroprotective effects. The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals, a capacity that is influenced by the number and position of hydroxyl groups. The neuroprotective potential of related molecules is also an active area of research, with studies exploring their effects in models of neurodegenerative diseases.

While direct experimental evidence for this compound is not yet abundant, the existing knowledge on similar phenolic acids suggests that promising research themes would include the investigation of its antioxidant capacity, its potential neuroprotective effects, and its role as a metabolite in various biological systems. Future research will be crucial to elucidate the specific properties and potential applications of this particular phenolic acid.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26446-57-1 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-(2,3,4-trihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(10)11)7(12)8(5)13/h1-2,9,12-13H,3H2,(H,10,11) |

InChI Key |

OPRGVEJZGLRURR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of 2,3,4 Trihydroxyphenyl Acetic Acid

The synthesis of (2,3,4-Trihydroxyphenyl)acetic acid, a compound of interest for its potential biological activities, can be approached through various chemical and biological methodologies. These strategies aim to construct the trihydroxylated aromatic ring and the acetic acid side chain, with considerations for efficiency, selectivity, and sustainability.

Metabolism and Biotransformation Studies of 2,3,4 Trihydroxyphenyl Acetic Acid

Microbial Degradation Pathways

Microorganisms, particularly those residing in the gut, play a crucial role in the breakdown of complex aromatic compounds, including phenolic acids like 2,3,4-THPAA.

The gut microbiota is a key player in the metabolism of dietary polyphenols, often breaking them down into simpler, more bioavailable phenolic acids. While direct studies on the anaerobic degradation of (2,3,4-Trihydroxyphenyl)acetic acid by gut microbiota are specific, the metabolism of structurally related compounds provides significant insight. For instance, various strains of Escherichia coli are known to catabolize 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) under anaerobic conditions. nih.govnih.gov These processes typically involve initial enzymatic modifications of the aromatic ring, leading to intermediates that can enter central metabolic pathways. nih.govnih.gov The degradation of complex plant-derived compounds like flavan-3-ols and anthocyanins by gut microbes is known to produce simpler metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net This suggests that more complex hydroxyphenylacetic acids like 2,3,4-THPAA are also likely substrates for gut microbial enzymes, which transform them into various intermediate and end-product metabolites. Syntrophic acetate-oxidizing bacteria, which are active in anaerobic environments, can further degrade acetate, a potential downstream metabolite, into carbon dioxide and hydrogen. frontiersin.org

The key enzymes responsible for the aerobic degradation of aromatic compounds are dioxygenases, which catalyze the cleavage of the aromatic ring. researchgate.net These enzymes are critical for breaking down environmental pollutants and complex natural products. researchgate.netresearchgate.net Dioxygenases are multicomponent enzyme systems, often consisting of a reductase, a ferredoxin, and a terminal oxygenase that adds molecular oxygen to the aromatic substrate. nih.gov

In the context of hydroxyphenylacetates, specific dioxygenases have been well-characterized. For example, Escherichia coli utilizes 3,4-dihydroxyphenylacetate 2,3-dioxygenase to catabolize 3,4-dihydroxyphenylacetate. nih.gov This enzyme performs an extradiol cleavage, breaking the bond between two adjacent carbon atoms, one of which is hydroxylated and one is not. The degradation of other aromatic compounds, such as naphthalene (B1677914) and fluoranthene, also begins with an attack by a dioxygenase to form a cis-dihydrodiol intermediate. nih.gov While the specific dioxygenase for 2,3,4-THPAA has not been isolated, it is highly probable that a similar enzyme, likely a hydroxylating dioxygenase, initiates its catabolism by cleaving the heavily substituted aromatic ring.

The microbial catabolism of hydroxyphenylacetic acids proceeds through a series of defined intermediates. Based on the established pathway for 3- and 4-hydroxyphenylacetate in E. coli, the degradation of 2,3,4-THPAA would likely follow a similar route. nih.govnih.gov The pathway for these simpler compounds involves 3,4-dihydroxyphenylacetate as a central intermediate, which undergoes ring fission. nih.gov This cleavage results in the formation of metabolites that are subsequently converted into central metabolic products like pyruvate and succinate . nih.govnih.gov

In a similar pathway observed in a species of Arthrobacter degrading 3,4,5-trimethoxyphenylacetic acid, the ring-fission substrate is converted into pyruvate and acetoacetate . nih.gov Based on these models, the degradation of this compound is hypothesized to produce analogous small organic acids that can be utilized by the microorganism for energy and carbon.

Table 1: Hypothesized Microbial Metabolites of this compound

| Precursor Compound | Key Intermediate(s) | Potential End Products |

| This compound | Ring-cleavage products (e.g., muconic acid derivatives) | Pyruvate, Succinate, Acetoacetate |

In Vivo Metabolic Fate (Non-human animal models)

Following absorption, 2,3,4-THPAA is subject to metabolic processes within the host organism. Studies using non-human animal models provide crucial information on its absorption, distribution, and enzymatic modification.

While specific absorption and distribution data for this compound are not available, studies on the closely related p-hydroxyphenylacetic acid (p-HPA) in rats offer a valuable comparative model. nih.gov After oral administration to bile-duct cannulated rats, p-HPA was found to be well-absorbed and predominantly excreted in the urine, accounting for 83% of the administered dose. nih.gov Biliary excretion was minimal, at only 1.5% of the dose. nih.gov The unchanged parent compound was the major radioactive component found in both plasma (84.6% of total radioactivity) and urine (69.6% of the dose), indicating that a significant portion of the compound is absorbed and circulates systemically before being eliminated. nih.gov This suggests that 2,3,4-THPAA would likely exhibit similar absorption and excretion characteristics.

Table 2: Distribution of p-hydroxyphenylacetic acid (p-HPA) in Rats (as a model for 2,3,4-THPAA)

| Parameter | Finding |

| Primary Excretion Route | Urine (83% of dose) nih.gov |

| Biliary Excretion | Limited (1.5% of dose) nih.gov |

| Major Component in Plasma | Unchanged p-HPA (84.6%) nih.gov |

| Major Component in Urine | Unchanged p-HPA (69.6%) nih.gov |

Metabolic transformations in animal tissues are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For hydroxyphenylacetic acids, Phase II conjugation appears to be the primary metabolic route.

In studies with rat, monkey, and human hepatocytes, p-HPA was not extensively metabolized. nih.gov Unchanged p-HPA constituted 87.0% to 92.6% of the total radioactivity in the hepatocyte extracts. nih.gov No oxidative metabolites were detected, which strongly suggests a minimal role for Phase I cytochrome P450 (CYP) enzymes in its clearance. nih.gov Instead, minor metabolites resulting from Phase II conjugation were identified. These included a glucuronide conjugate and a glycine (B1666218) conjugate of p-HPA, each accounting for only 1-4% of the total radioactivity. nih.gov These conjugates were detected in plasma, urine, and bile of rats, confirming that glucuronidation and glycine conjugation are the main, albeit minor, biotransformation pathways for this class of compounds in animal tissues. nih.gov

Table 3: Phase II Metabolites of p-hydroxyphenylacetic acid (p-HPA) in Animal Models

| Transformation Type | Metabolite | Tissues/Fluids Detected |

| Glucuronidation | p-HPA-glucuronide | Plasma, Urine, Bile nih.gov |

| Amino Acid Conjugation | p-HPA-glycine conjugate | Plasma, Urine, Bile nih.gov |

Excretion Profiles and Elimination Kinetics

Extensive literature searches for data pertaining to the excretion profiles and elimination kinetics of the specific chemical compound this compound did not yield any direct scientific research or data. Studies detailing the routes of excretion (e.g., urinary, fecal), the extent of excretion, or the pharmacokinetic parameters such as elimination half-life and clearance rates for this particular isomer are not available in the public domain.

Research in the field of phenolic acid metabolism often focuses on isomers that are well-established metabolites of dietary polyphenols or therapeutic compounds. For instance, significant research has been conducted on the related compound 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine (B1211576) and the drug L-DOPA. oup.comnih.govcapes.gov.brnih.gov Studies on L-DOPA metabolism have detailed the urinary excretion of its various metabolites, but this compound is not identified among them. oup.comnih.govcapes.gov.brnih.gov

Similarly, the compound 2,4,5-Trihydroxyphenylacetic acid has been identified as a metabolite of L-DOPA, and its transport and potential effects have been a subject of investigation. However, this is a distinct chemical entity from the requested this compound.

Without any available scientific studies, it is not possible to provide detailed research findings or construct data tables on the excretion profiles and elimination kinetics solely for this compound as per the specified requirements.

Mechanistic Investigations of Biological Activities of 2,3,4 Trihydroxyphenyl Acetic Acid and Its Derivatives

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is fundamentally linked to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. The arrangement of hydroxyl (-OH) groups on the phenyl ring of 2,3,4-THPAA is particularly significant for these mechanisms.

The capacity of an antioxidant to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govopenagrar.de In these methods, the antioxidant compound reduces the stable radical (DPPH• or ABTS•+), causing a color change that can be measured spectrophotometrically. openagrar.dee3s-conferences.org The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. nih.gov

While direct and specific IC50 values for (2,3,4-Trihydroxyphenyl)acetic acid are not extensively reported in the literature, data from structurally related compounds provide insight into its expected potency. For instance, studies on various phenolic acids and flavonoids consistently show that a higher number of hydroxyl groups correlates with stronger radical scavenging activity. nih.gov A derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, has demonstrated potent antioxidative action, scavenging 41.48% of DPPH radicals at a low concentration of 1 µM.

Table 1: Comparative DPPH and ABTS Radical Scavenging Activity of Phenolic Compounds This table presents data for related phenolic compounds to infer the potential activity of this compound.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

|---|---|---|---|

| Gallic Acid Hydrate | - | 1.03 ± 0.25 | nih.gov |

| Caffeic Acid | - | 1.59 ± 0.06 | nih.gov |

| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | nih.gov |

| Ascorbic Acid (Standard) | 29.7 ± 0.5 | 48.7 ± 1.0 | openagrar.de |

The reducing power of a compound, its ability to donate electrons, is another key indicator of antioxidant potential. This is often measured by the Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. science.govnih.gov The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form. nih.gov The CUPRAC assay, which operates at a more physiologically relevant pH, measures the reduction of the Cu²⁺-neocuproine complex to Cu⁺. nih.gov

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Phenolic Compounds This table presents data for related phenolic compounds to infer the potential activity of this compound.

| Compound/Extract | FRAP Value (mmol Fe(II)/100g) | Reference |

|---|---|---|

| Attakkari Rice Extract | 0.561 ± 0.113 | nih.gov |

| Bg406 Rice Extract | 0.695 ± 0.077 | nih.gov |

| Caffeic Acid | Exhibits high capacity | science.gov |

The antioxidant efficacy of phenolic compounds is critically dependent on the number and arrangement of their hydroxyl groups. The structure of this compound is notable for its vicinal trihydroxyl substitution (a pyrogallol (B1678534) moiety attached to an acetic acid group). This configuration is known to confer potent antioxidant activity.

Several key structural features enhance antioxidant capacity:

Presence of a Catechol or Pyrogallol Group: The presence of ortho-dihydroxy (catechol) or trihydroxy (pyrogallol) structures significantly increases antioxidant activity. These groups enhance electron-donating capacity and stabilize the resulting phenoxyl radical through hydrogen bonding and electron delocalization.

Number of Hydroxyl Groups: Generally, antioxidant activity increases with the number of hydroxyl groups.

Hydrogen-Donating Ability: The antioxidant action of phenols is primarily based on their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thus quenching it. The O-H bond dissociation enthalpy is a key parameter, and it is lowered by structural features that stabilize the resulting radical.

The 2,3,4-trihydroxy arrangement allows for extensive resonance stabilization of the radical formed after hydrogen donation, making 2,3,4-THPAA a theoretically potent antioxidant.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, which leads to cellular damage. nih.gov Antioxidants can inhibit this process by scavenging the chain-initiating radicals or the peroxyl radicals that propagate the chain. The thiobarbituric acid reactive substances (TBARS) assay is a common method to quantify lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product. nih.govnih.gov

While studies specifically detailing the inhibition of lipid peroxidation by 2,3,4-THPAA are scarce, research on its isomer, homogentisic acid (2,5-dihydroxyphenylacetic acid), has shown it can generate oxygen radicals during autoxidation, which can degrade hyaluronic acid, a component of connective tissue. nih.gov Conversely, many phenolic compounds are known to be potent inhibitors of lipid peroxidation induced by agents like iron in model systems such as liver or brain microsomes. scielo.br Given its potent radical scavenging potential, 2,3,4-THPAA is expected to be an effective inhibitor of lipid peroxidation, though direct experimental verification is required.

Enzyme Modulation and Inhibition Profiles

Beyond direct antioxidant action, phenolic compounds can exert biological effects by interacting with and modulating the activity of various enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Phenolic compounds have emerged as a class of CA inhibitors, typically acting by binding to the Zn(II) ion in the enzyme's active site. nih.govnih.gov

Studies on derivatives containing the (2,3,4-trihydroxyphenyl) moiety have demonstrated significant inhibitory activity against human CA (hCA) isoforms I and II. Specifically, (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) and its derivatives showed potent inhibition. The presence of multiple hydroxyl groups on the phenolic rings is crucial for this activity. The inhibition mechanism involves the phenolic hydroxyl groups coordinating with the catalytic zinc ion, displacing the water molecule or hydroxide (B78521) ion essential for the catalytic cycle.

Table 3: Inhibition of Human Carbonic Anhydrase Isozymes by (2,3,4-Trihydroxyphenyl) Derivatives Data from (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives.

| Compound | hCA I Ki (µM) | hCA II Ki (µM) | Reference |

|---|---|---|---|

| 4-Methyl-catechol | 10.9 | 8.7 | nih.gov |

| 3-Methoxycatechol | 9.8 | 9.2 | nih.gov |

| Arachidonoyl dopamine (B1211576) | 203.80 | 75.25 | nih.gov |

| 2,4,6-Trihydroxybenzaldehyde | 1170.00 | 354.00 | nih.gov |

The data from related compounds strongly suggest that this compound possesses the necessary structural features to act as both a potent antioxidant and an enzyme inhibitor, warranting further direct investigation to quantify its specific activities.

Compound Index

Inhibition of Other Specific Kinases and Enzymes (e.g., COT kinase, 5α-reductase)

The inhibitory potential of this compound and its derivatives extends to other key enzymes implicated in various cellular processes. While direct studies on its effect on Cancer Osaka Thyroid (COT) kinase are limited, the broader class of phenolic compounds has been investigated for kinase inhibitory activities. nih.gov Protein kinases are crucial regulators of cell signaling, and their dysregulation is often linked to diseases like cancer. nih.gov Phenolic compounds isolated from various natural sources have demonstrated inhibitory effects on a range of human tumor-related protein kinases. nih.gov

More specific evidence is available for the inhibition of 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgtaylorandfrancis.com Elevated DHT levels are associated with conditions like benign prostatic hyperplasia and androgenetic alopecia. taylorandfrancis.comwebmd.com Research has shown that various polyphenolic compounds, particularly those containing a catechol group, can inhibit 5α-reductase. nih.gov This is significant as this compound possesses a pyrogallol group, which is a type of polyphenol. Studies on other natural extracts containing phenolic compounds have also reported 5α-reductase inhibitory activity. pjmonline.org For instance, certain flavonoids and other polyphenols have been identified as potent inhibitors of both type 1 and type 2 isozymes of 5α-reductase. nih.gov This suggests a potential mechanism by which this compound could exert its effects in androgen-dependent conditions.

Biochemical Mechanisms of Enzyme-Ligand Interactions

The interaction between an enzyme and a ligand, such as this compound, is a dynamic process governed by the principles of enzyme kinetics. nih.govwikipedia.org These interactions can be elucidated by studying the rate of the catalyzed reaction under varying conditions, which can reveal the enzyme's catalytic mechanism and how inhibitors affect its activity. wikipedia.org The binding of a ligand to an enzyme's active site can be characterized by models such as the "lock-and-key" or "induced-fit" models, leading to the formation of an enzyme-substrate or enzyme-inhibitor complex. nih.gov

While specific kinetic data for the interaction of this compound with its target enzymes are not extensively detailed in the available literature, the general principles of enzyme inhibition by phenolic compounds are well-established. Phenolic acids can act as competitive, non-competitive, or mixed inhibitors. For example, studies on the inhibition of α-amylase and α-glucosidase by various organic acids found in vinegars have demonstrated significant inhibitory effects, with citric acid showing the strongest inhibition. nih.gov The inhibitory mechanism of phenolic compounds often involves the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme, leading to a conformational change that reduces its catalytic efficiency. The presence of multiple hydroxyl groups on the phenyl ring of this compound provides multiple sites for such interactions, suggesting a strong potential for enzyme inhibition.

Interactions with Cellular Pathways (in vitro and non-human cellular models)

Modulation of Oxidative Stress Response Pathways

This compound is implicated in the modulation of cellular pathways that respond to oxidative stress. A key pathway in this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.gov However, in the presence of oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

Studies have shown that hydroquinones, which are structurally related to the trihydroxy-substituted phenyl group of the compound , can activate the Nrf2 pathway. researchgate.net This activation is often dependent on the electrochemical properties of the compound. Furthermore, other polyphenolic compounds like caffeic acid phenethyl ester (CAPE) have been shown to activate the Nrf2 pathway, an effect that is enhanced under oxidative conditions. nih.gov The catechol moiety of CAPE appears to be crucial for this activity. nih.gov Given that this compound possesses a similar polyphenolic structure, it is plausible that it also modulates the Nrf2 pathway to enhance the cellular antioxidant defense. Acidic conditions have also been shown to induce the Nrf2/Keap1 pathway, suggesting a complex interplay of factors in its regulation. mdpi.com

Regulation of Inflammatory Signaling Cascades

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govfrontiersin.org In unstimulated cells, NF-κB is held in the cytoplasm by inhibitory proteins. researchgate.net Upon stimulation by pro-inflammatory signals, these inhibitors are degraded, allowing NF-κB to move to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and other mediators of inflammation. nih.govyoutube.com

Research on a structurally similar compound, 3,4-dihydroxyphenylacetic acid (DHAA), has demonstrated its ability to regulate inflammatory signaling. In a study on type 2 diabetes in mice, DHAA was found to exert a significant anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines like lipopolysaccharide (LPS) and interleukin (IL)-6, while increasing the anti-inflammatory cytokine IL-10. nih.gov This effect was linked to the inhibition of the mitogen-activated protein kinase (MAPK) - myosin light-chain kinase (MLCK) signaling pathway. nih.gov Furthermore, various natural compounds are known to modulate NF-κB signaling by inhibiting its activation and nuclear translocation. researchgate.net Given the structural similarities and the known anti-inflammatory properties of polyphenols, it is likely that this compound also regulates inflammatory signaling cascades, potentially through the modulation of the NF-κB and MAPK pathways.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. benthamscience.com A large body of evidence indicates that polyphenolic compounds can prevent cancer by inducing apoptosis in tumor cells. nih.govmdpi.comnih.gov These compounds can influence various stages of the apoptotic process, including the modulation of pro- and anti-apoptotic proteins and the activation of caspases. benthamscience.commdpi.com

Phenolic compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.com For example, caffeic acid has been shown to induce the release of cytochrome c from mitochondria and increase the expression of pro-apoptotic proteins in glioma cells. nih.gov While direct studies on the apoptosis-inducing effects of this compound are not widely available, its identity as a polyphenolic acid suggests it may share these properties. The anticancer effects of polyphenols are often linked to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to irreparable damage and triggering apoptosis. nih.gov This pro-oxidant activity is often concentration-dependent. nih.gov

Inhibition of Microbial Growth (in vitro antimicrobial activity)

This compound and its derivatives have demonstrated potential as antimicrobial agents. While extensive data on this specific compound is limited, studies on related phenylacetic acids and other phenolic compounds provide insight into their antimicrobial properties. For instance, phenylacetic acid and sodium phenylacetate (B1230308) isolated from Streptomyces humidus have been shown to completely inhibit the growth of various plant pathogenic fungi and bacteria at concentrations ranging from 10 to 50 μg/ml. nih.govnih.gov

The antimicrobial activity of organic acids and their derivatives has been evaluated against a range of Gram-negative and Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy. researchgate.netnih.gov Derivatives of 2,4-dihydro- nih.govmdpi.comresearchgate.nettriazol-3-one have also shown significant antibacterial and antifungal activity. pjmonline.orgnih.gov The antifungal activity of various hydroxamic acids and their derivatives has also been reported. researchgate.net These findings suggest that this compound, as a phenolic acid, likely possesses antimicrobial properties that warrant further investigation to determine its spectrum of activity and MIC values against various pathogens.

Structure-Activity Relationship (SAR) Studies for Biological Activities of this compound and its Derivatives

The biological efficacy of this compound is deeply intertwined with its molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific structural features responsible for its mechanistic actions. These investigations systematically explore how modifications to the hydroxylation pattern of the aromatic ring, the nature of the side chain, the introduction of various substituents, and the creation of multivalent constructs influence its biological activities.

Influence of Hydroxylation Pattern on Mechanistic Efficacy

The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount determinants of the biological activity of phenolic compounds. mdpi.comresearchgate.net The hydroxylation pattern influences properties such as antioxidant capacity and the ability to interact with biological targets like enzymes and receptors. mdpi.comnih.gov The specific arrangement of hydroxyl groups on the this compound scaffold is critical for its efficacy.

The antioxidant activity of flavonoids and related phenolic compounds is significantly affected by the hydroxylation pattern. researchgate.net For instance, a dihydroxy pattern in the B-ring of flavonoids is associated with strong antioxidant capabilities. mdpi.com The presence of multiple hydroxyl groups, as seen in this compound, generally enhances these effects. The vicinal (ortho) arrangement of hydroxyl groups, such as those at the C2, C3, and C4 positions, creates a catechol-like moiety which is a potent metal chelator and radical scavenger. This configuration is often more effective than other arrangements. For example, studies on flavonoids have shown that the presence of a 3',4'-dihydroxy (catechol) structure in the B-ring is a primary determinant for high antioxidant activity.

Comparisons between different trihydroxyphenylacetic acid isomers reveal the importance of the 2,3,4-substitution pattern. While (3,4,5-Trihydroxyphenyl)acetic acid, also known as gallic acid with an acetic acid moiety, is a well-known antioxidant, the specific biological activities can differ based on the hydroxyl arrangement due to variations in intramolecular hydrogen bonding, electronic properties, and steric hindrance, which affect how the molecule interacts with specific biological targets. For example, the antimicrobial activity of certain isoflavonoids has been directly linked to the number of hydroxyl groups present on the molecule. mdpi.com

Table 1: Influence of Hydroxylation Pattern on Antioxidant Activity (Illustrative)

| Compound | Hydroxylation Pattern | Relative Antioxidant Efficacy | Key Structural Feature |

| This compound | 2,3,4-trihydroxy | High | Vicinal tri-hydroxyl groups |

| (3,4,5-Trihydroxyphenyl)acetic acid | 3,4,5-trihydroxy | High | Symmetric tri-hydroxyl groups |

| (3,4-Dihydroxyphenyl)acetic acid | 3,4-dihydroxy (Catechol) | Moderate-High | Catechol moiety drugbank.com |

| (4-Hydroxyphenyl)acetic acid | 4-hydroxy | Low | Single hydroxyl group |

This table is illustrative, based on general principles of antioxidant activity related to hydroxylation patterns.

Effect of Alkyl Spacer Length and Side Chain Functionality

The length of the alkyl spacer between the phenyl ring and a functional group can influence how a molecule interacts with its target. nih.govnih.gov Studies on various molecular systems have shown that spacer length can affect binding affinity and the morphology of self-assembled structures. nih.govnih.govrsc.org For instance, in certain aptamer-amphiphiles, a longer C12 alkyl spacer promoted the formation of cylindrical micelles with enhanced cell internalization compared to a shorter C4 spacer which formed spherical micelles. nih.govnih.gov While specific data for this compound derivatives with varying spacer lengths is limited in the provided context, general principles suggest that an optimal spacer length is often required to correctly position the pharmacophoric trihydroxyphenyl head into a receptor's binding pocket.

Modifying the side chain's terminal functional group, such as converting the carboxylic acid to an amide, can also have a profound effect. This change alters the molecule's polarity, hydrogen bonding capability, and charge at physiological pH. In the development of synthetic polyphenols as anti-HIV agents, the presence of an amide linker was found to be important for activity. rsc.org This suggests that the hydrogen-bonding donor and acceptor properties of the amide group contribute favorably to the interaction with the biological target, an effect that may be different from that of the carboxylic acid group.

Table 2: Effect of Side Chain Modification on Biological Activity (Hypothetical)

| Derivative | Side Chain Structure | Potential Impact on Activity | Rationale |

| This compound | -CH₂-COOH | Baseline activity | Carboxylate anion at physiological pH |

| 3-(2,3,4-Trihydroxyphenyl)propanoic acid | -CH₂-CH₂-COOH | Altered binding affinity | Increased spacer length and flexibility |

| 2-(2,3,4-Trihydroxyphenyl)acetamide | -CH₂-CONH₂ | Modified interaction with target | Neutral, different H-bonding pattern rsc.org |

Impact of Substituent Groups on Aromatic Ring and Acetic Acid Moiety

The introduction of additional substituent groups onto the aromatic ring or modifications to the acetic acid moiety can modulate the electronic properties and steric profile of the parent molecule, thereby influencing its biological activity. Substituents can be classified as electron-donating or electron-withdrawing, and their effects are transmitted through inductive and resonance mechanisms. ucsb.edulibretexts.org

Electron-donating groups (e.g., alkyl groups like -CH₃) can increase the electron density of the aromatic ring, potentially enhancing its reactivity as a nucleophile or its antioxidant capacity. lumenlearning.com Conversely, electron-withdrawing groups (e.g., nitro -NO₂, halogens -Cl, -F) decrease the electron density of the ring, which typically deactivates it toward electrophilic substitution but can enhance its interaction with electron-rich biological targets. ucsb.edulibretexts.orglumenlearning.com The position of the substituent is also critical, as it determines the interplay with the existing hydroxyl groups and the acetic acid side chain. For example, an electron-withdrawing group could strengthen the acidity of the phenolic protons, altering their pKa and radical scavenging potential.

Modifications to the acetic acid moiety, beyond the terminal functional group, could involve adding substituents to the α-carbon. Such changes would introduce a chiral center and could sterically influence the orientation of the phenyl ring relative to the side chain, potentially leading to stereoselective interactions with biological targets.

Table 3: Predicted Effects of Aromatic Ring Substituents

| Substituent (at C5 or C6) | Electronic Effect | Predicted Impact on Reactivity/Activity |

| -CH₃ (Methyl) | Electron-donating (weak) | May slightly increase antioxidant activity |

| -Cl (Chloro) | Electron-withdrawing (inductive) | May alter binding specificity and pKa of hydroxyls ucsb.edu |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Likely decreases general antioxidant activity but may confer specific inhibitory properties lumenlearning.com |

| -OCH₃ (Methoxy) | Electron-donating (resonance) | May increase antioxidant activity |

Implications of Multivalent Architectures on Activity

A powerful strategy to enhance the biological activity of a ligand is through multivalency, where multiple copies of the active molecule are attached to a central scaffold. rsc.orgmdpi.com This approach can lead to a significant increase in binding affinity and functional activity, an observation known as the multivalent effect. mdpi.com

SAR studies on synthetic polyphenols based on the (2,3,4-Trihydroxyphenyl) moiety have demonstrated the profound impact of multivalent architectures on anti-HIV-1 activity. rsc.org By attaching multiple N-(2,3,4-trihydroxyphenyl)amide units to a pentaerythritol (B129877) core, researchers observed a direct correlation between the number of polyphenolic units and antiviral efficacy. A tetrapodal compound, featuring four of these units, exhibited remarkable and selective activity against HIV-1, with potency in the micromolar range, comparable to that of naturally occurring anti-HIV tannins. rsc.org

These findings underscore the importance of several structural elements:

The Polyphenolic Moiety: The 1-substituted 2,3,4-trihydroxyphenyl group is the essential pharmacophore.

The Linker: An amide group was identified as a favorable linker between the scaffold and the phenolic unit. rsc.org

The Multivalent Architecture: The anti-HIV activity increases with the valency (the number of phenolic moieties). rsc.org This suggests that the multivalent compound can engage with the biological target (e.g., a viral protein) at multiple sites simultaneously, leading to a much stronger and more specific interaction than its monovalent counterpart.

Table 4: Effect of Valency on Anti-HIV-1 Activity of (2,3,4-Trihydroxyphenyl) Derivatives

| Compound Architecture | Number of (2,3,4-Trihydroxyphenyl) Units | Relative Anti-HIV-1 Activity | Reference |

| Monovalent | 1 | Baseline | rsc.org |

| Divalent | 2 | Increased | rsc.org |

| Trivalent | 3 | Further Increased | rsc.org |

| Tetravalent | 4 | Markedly Increased (μM range) | rsc.org |

Computational and Theoretical Studies of 2,3,4 Trihydroxyphenyl Acetic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods are crucial in drug discovery for understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein.

Ligand-Protein Interaction Dynamics

This subsection would typically involve molecular dynamics (MD) simulations to study the physical movements of the atoms of the (2,3,4-Trihydroxyphenyl)acetic acid molecule and its target protein over time. nih.gov The purpose is to assess the stability of their complex, observe conformational changes, and analyze the persistence of key interactions. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to evaluate the stability of the complex and the flexibility of its components, respectively. frontiersin.org

However, specific molecular dynamics simulation studies detailing the interaction of this compound with any protein target have not been identified in the available literature.

Binding Affinity Predictions and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg The results are often ranked using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. This analysis identifies crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's active site. nih.gov

No specific molecular docking studies for this compound against a defined biological target are available in the reviewed scientific literature. Therefore, a data table of binding affinities and interacting residues cannot be provided.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide deep insights into a molecule's reactivity and energetic properties. nih.gov

Electronic Structure Analysis and Reactivity Prediction

This analysis involves calculating various electronic properties to predict the chemical behavior of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

While DFT methods are well-established, specific studies applying them to calculate the electronic structure and reactivity parameters of this compound are not found in the surveyed literature.

Energetic Landscape of Transformations

Quantum chemical calculations can be used to map the energetic pathway of a chemical reaction, including the identification of transition states and the calculation of activation energy barriers. This provides a detailed understanding of the feasibility and mechanism of potential transformations of this compound, such as oxidation or metabolic degradation.

No studies detailing the energetic landscape for transformations of this compound were identified.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling and virtual screening are foundational techniques in modern drug discovery used to identify novel drug candidates from large compound libraries. ijper.orgnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. frontiersin.orgnih.gov This model can then be used as a 3D query to screen databases for molecules that match these features. nih.govpensoft.net

A review of the literature did not yield any studies where this compound was used to develop a pharmacophore model or was identified as a hit from a virtual screening campaign. researchgate.net

Future Directions and Research Perspectives for 2,3,4 Trihydroxyphenyl Acetic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, selective, and sustainable synthetic routes is paramount for facilitating broader research into (2,3,4-Trihydroxyphenyl)acetic acid and its analogues. While classical methods exist, future explorations are likely to focus on innovative strategies that offer improved yields, reduced environmental impact, and greater versatility.

Key research frontiers include:

Catalytic Systems: Investigating novel catalysts for the hydroxylation of phenylacetic acid precursors is a promising avenue. This includes the use of environmentally benign catalysts, such as acid-activated clays combined with mild oxidants like hydrogen peroxide, which have shown success in the synthesis of related dihydroxylated compounds. academie-sciences.fr

Multi-Step Synthesis from Diverse Precursors: Designing new multi-step synthetic pathways starting from readily available and structurally diverse materials is crucial. mdpi.comresearchgate.net This approach allows for the creation of a library of derivatives, which is essential for structure-activity relationship studies. For instance, synthetic routes starting from substituted anilines can be adapted to construct complex phenylacetic acid derivatives. mdpi.comresearchgate.net

Flow Chemistry: The application of continuous-flow technologies offers significant advantages in terms of safety, efficiency, and scalability. rsc.org Developing a flow-based synthesis for this compound could enable better control over reaction parameters and facilitate the safe handling of energetic intermediates, leading to higher yields and purity compared to traditional batch processes. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. mdpi.com This technique has been successfully applied to the synthesis of related polyphenols and could be optimized for the production of this compound, offering a rapid and efficient alternative to conventional heating methods. mdpi.comasianpubs.org

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Green Catalysis (e.g., Acid-Activated Clays) | Environmentally friendly, low cost, mild reaction conditions. academie-sciences.fr | Achieving regioselectivity for the 2,3,4-trihydroxy pattern. |

| Multi-Step Synthesis | High versatility for creating derivatives, use of diverse starting materials. mdpi.comresearchgate.net | Optimizing reaction steps to maximize overall yield. |

| Continuous-Flow Chemistry | Enhanced safety, scalability, higher yields, and purity. rsc.org | Developing stable and efficient reactor setups for the specific reaction. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved efficiency. mdpi.com | Scaling up the process while maintaining uniform heating. |

Discovery of Undiscovered Biosynthetic Enzymes and Pathways

The natural world is a vast reservoir of enzymatic machinery capable of producing a myriad of complex molecules. While this compound may be a known metabolite, the specific enzymes and biosynthetic pathways responsible for its formation in various organisms are likely yet to be discovered.

Future research in this area will focus on:

Genome Mining: The use of bioinformatics tools like antiSMASH to mine microbial genomes for biosynthetic gene clusters (BGCs) is a powerful approach. frontiersin.org By identifying genes homologous to known hydroxylases, oxygenases, and tailoring enzymes in organisms known to metabolize polyphenols, researchers can pinpoint candidate pathways for the production of this compound.

Metabolic Engineering: Once candidate enzymes are identified, they can be expressed in microbial hosts like E. coli or S. cerevisiae to construct synthetic metabolic pathways. nih.govnih.gov This approach allows for the controlled production of the compound from simple feedstocks and provides a platform for studying the function of individual enzymes.

Characterization of Novel Enzymes: Isolating and characterizing new enzymes from natural sources, particularly from microorganisms that thrive in polyphenol-rich environments, is essential. nih.gov This involves cloning, overexpressing, and purifying the enzymes to determine their substrate specificity, kinetics, and structure, which can reveal novel biochemical transformations. nih.gov The indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPA) pathways for auxin biosynthesis in microorganisms serve as excellent models for how such pathways can be elucidated. nih.govplos.orgplos.org

Identification of New Biological Targets and Mechanistic Insights

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential. The number and position of hydroxyl groups on the phenyl ring are known to strongly influence the biological activity of phenolic compounds. researcher.lifefrontiersin.orgresearchgate.net

Prospective research should aim to:

Screen for New Targets: Employing high-throughput screening methods to test the compound against a wide range of biological targets, including enzymes, receptors, and protein aggregates, could reveal novel activities. Given the antioxidant properties of related trihydroxyphenolic acids, targets involved in oxidative stress pathways are of particular interest. researcher.liferesearchgate.net

Investigate Neuroprotective Effects: Based on the ability of similar phenolic acids like gallic acid to inhibit the fibrillation of proteins such as α-synuclein, which is implicated in neurodegenerative diseases, this compound should be investigated for similar neuroprotective properties. frontiersin.org

Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies are required. This involves using a combination of biophysical, biochemical, and cell-based assays to understand how the compound interacts with its target and modulates cellular pathways.

Development of Advanced Analytical Techniques for In Situ Monitoring

To fully understand the pharmacokinetics and pharmacodynamics of this compound, advanced analytical methods capable of detecting and quantifying the compound within a complex biological matrix, ideally in real-time, are needed.

Future developments in this area may include:

Chromatography-Mass Spectrometry: Further refinement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods will be essential for sensitive and specific detection. nih.gov Developing protocols for sample preparation from various biological tissues is a key step.

Biosensors: The creation of specific biosensors for this compound could allow for real-time, in situ monitoring. These could be based on enzymes that specifically recognize the compound or on electrochemical detection principles.

Advanced Spectroscopy: Techniques like UV-Vis spectroscopy and fluorescence spectroscopy could be adapted for detection, potentially after derivatization to enhance the signal and specificity. researchgate.net

| Technique | Principle | Potential Application for In Situ Monitoring |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by highly sensitive mass-based detection. | Quantification in biological fluids and tissue extracts. nih.gov |

| Electrochemical Biosensors | Measures the current change resulting from the oxidation or reduction of the compound at an electrode surface. | Real-time measurement in cell culture media or physiological solutions. |

| Micellar Electrokinetic Chromatography | Separation based on differential partitioning between micelles and an aqueous buffer in a capillary. | High-resolution analysis of small sample volumes. researchgate.net |

Design of Structurally Optimized Derivatives for Mechanistic Probing

The synthesis of structurally related analogues is a powerful tool for understanding which chemical features of this compound are responsible for its biological activity. researchgate.net This structure-activity relationship (SAR) approach is fundamental to medicinal chemistry. researcher.lifefrontiersin.orgresearchgate.net

Future research will involve:

Systematic Modification: Synthesizing a series of derivatives where the number and position of the hydroxyl groups are systematically varied. This will help to determine the optimal substitution pattern for a given biological activity. frontiersin.org

Side-Chain Modification: Altering the acetic acid side chain—for example, by changing its length, creating esters, or amides—can influence the compound's polarity, stability, and ability to interact with biological targets. mdpi.comresearchgate.net

Introduction of Other Functional Groups: Incorporating other functional groups, such as silyl ethers or boronic acids, can modulate the compound's pharmacokinetic properties and potentially lead to new biological activities. mdpi.comresearchgate.net

Potential for Sustainable Production Methods for Academic Research Applications

For academic research to flourish, access to this compound must be straightforward and sustainable. Green chemistry principles should guide the development of future production methods.

Key opportunities for sustainable production include:

Biocatalysis: Utilizing whole-cell or isolated enzyme systems to perform the synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. chemistryviews.org This could involve, for example, using engineered microorganisms that overexpress the necessary biosynthetic enzymes.

Chemo-enzymatic Synthesis: Combining the advantages of chemical synthesis with the high selectivity of enzymatic catalysis can create efficient and sustainable production routes. For instance, a chemical synthesis could be used to create a precursor that is then selectively hydroxylated by an enzyme.

Renewable Feedstocks: Exploring pathways that produce the compound from renewable feedstocks, such as lignocellulosic biomass or biogas, would significantly enhance the sustainability of its production. nih.govresearchgate.neturl.edu This aligns with the broader goal of transitioning to a bio-based economy. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2,3,4-trihydroxyphenyl)acetic acid with high purity?

- Methodological Answer : Synthesis typically involves protecting the hydroxyl groups to prevent undesired side reactions. For example, acetylation of the phenolic groups using acetic anhydride under controlled pH (4–6) can enhance stability during coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures improves purity. Confirm structural integrity using -NMR and -NMR to verify deprotection and carboxylate formation .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to identify aromatic proton signals (δ 6.5–7.2 ppm for trihydroxyphenyl protons) and the acetic acid side chain (δ 3.4–3.6 ppm for CH, δ 12.1 ppm for COOH). -NMR should show peaks at δ 170–175 ppm for the carboxylic carbon.

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M-H] at m/z 196.0372 for CHO) and fragmentation patterns.

- FT-IR : Look for O-H stretching (3200–3500 cm), C=O (1700–1720 cm), and aromatic C=C (1450–1600 cm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) is optimal. Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 1 mL/min. Gradient elution (5–40% B over 20 min) resolves the compound from interfering metabolites. Validate with spiked plasma/serum samples (recovery >90%, LOD <0.1 µg/mL) .

Advanced Research Questions

Q. How does the 2,3,4-trihydroxyphenyl moiety influence biological activity in antiviral studies?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 1-substituted 2,3,4-trihydroxyphenyl group enhances binding to viral enzymes via hydrogen bonding and π-π stacking. For example, tetrapodal derivatives showed EC values of ~5 µM against HIV-1 by targeting reverse transcriptase. Key steps:

- Synthesis : Link the trihydroxyphenyl moiety to a multivalent scaffold (e.g., calixarene) via amide bonds.

- Assays : Use MT-4 cells infected with HIV-1, measure viral replication via p24 antigen ELISA. Compare EC and cytotoxicity (CC) to calculate selectivity indices .

Q. What experimental models are appropriate for studying the metabolic fate of this compound in humans?

- Methodological Answer :

- In Vitro Models : Simulate gut microbiota metabolism using fecal slurry incubations (anaerobic, 37°C, 24–48 hrs). Monitor degradation products (e.g., dehydroxylated metabolites) via LC-MS/MS.

- In Vivo Models : Administer the compound to germ-free mice colonized with Eubacterium ramulus (a known polyphenol-metabolizing bacterium). Collect plasma and urine for metabolite profiling .

Q. How can researchers address stability challenges of this compound during extraction?

- Methodological Answer :

- Acidic Stabilization : Add 0.1% formic acid to extraction solvents to protonate phenolic hydroxyl groups, reducing oxidation.

- Low-Temperature Processing : Perform extractions at 4°C and lyophilize samples immediately.

- Antioxidants : Include 1 mM EDTA or 0.1% ascorbic acid in buffers to chelate metal ions and scavenge free radicals. Validate stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use software like MOE or Schrödinger to correlate logP, polar surface area (PSA), and H-bond donors/acceptors with bioavailability. For example, PSA <140 Å and logP 1–3 optimize blood-brain barrier penetration.

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Dock derivatives into active sites using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.